An In-Depth Technical Guide to 2-Chloro-6-fluoro-3-methoxybenzyl bromide: Structure, Properties, and Applications
An In-Depth Technical Guide to 2-Chloro-6-fluoro-3-methoxybenzyl bromide: Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-6-fluoro-3-methoxybenzyl bromide is a halogenated and methoxylated aromatic compound that serves as a valuable building block in organic synthesis. Its unique substitution pattern, featuring chloro, fluoro, and methoxy groups on the benzene ring, coupled with the reactive benzyl bromide moiety, makes it a versatile reagent for introducing complex functionalities into molecules. This guide provides a comprehensive overview of its structure, properties, synthesis, and applications, with a particular focus on its relevance in medicinal chemistry and drug discovery. The strategic placement of the halogen atoms can significantly influence the electronic and steric properties of the molecule, while the methoxy group can modulate its solubility and metabolic stability. The benzyl bromide group, a potent electrophile, is primed for a variety of nucleophilic substitution reactions.
Chemical Structure and Properties
The structure of 2-Chloro-6-fluoro-3-methoxybenzyl bromide is characterized by a benzene ring substituted with a chlorine atom at position 2, a fluorine atom at position 6, a methoxy group at position 3, and a bromomethyl group at position 1.
Systematic Name: 2-(bromomethyl)-3-chloro-1-fluoro-4-methoxybenzene CAS Number: 886499-54-3[1] Molecular Formula: C₈H₇BrClFO[2] Molecular Weight: 253.50 g/mol
The presence of both electron-withdrawing (chloro and fluoro) and electron-donating (methoxy) groups, in addition to their specific positions, creates a unique electronic environment on the aromatic ring. This, in turn, influences the reactivity of the benzylic bromide.
Physicochemical Properties
| Property | Value | Source |
| Physical Form | Solid | [1] |
| Molecular Weight | 253.50 g/mol | |
| Molecular Formula | C₈H₇BrClFO | [2] |
| SMILES | COC1=C(C(=C(C=C1)F)CBr)Cl | [2] |
| InChI Key | BIXHHCSLGATAOQ-UHFFFAOYSA-N | [1] |
| Predicted XlogP | 3.2 | [2] |
Synthesis of 2-Chloro-6-fluoro-3-methoxybenzyl bromide
The most common and direct method for the synthesis of 2-Chloro-6-fluoro-3-methoxybenzyl bromide is through the radical bromination of the corresponding toluene derivative, 2-chloro-6-fluoro-3-methoxytoluene. This reaction is typically carried out using N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator, such as benzoyl peroxide or AIBN (2,2'-azobis(isobutyronitrile)), in a non-polar solvent like carbon tetrachloride. The reaction is initiated by heat or UV light.[3][4]
The benzylic C-H bonds are weaker than other sp³ hybridized C-H bonds due to the resonance stabilization of the resulting benzylic radical, making this position susceptible to radical halogenation.[3]
General Experimental Protocol: Benzylic Bromination
Materials:
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2-chloro-6-fluoro-3-methoxytoluene
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N-Bromosuccinimide (NBS)
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2,2'-Azobis(isobutyronitrile) (AIBN) or Benzoyl Peroxide
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Carbon tetrachloride (or a safer alternative like cyclohexane)
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Inert gas (Nitrogen or Argon)
Procedure:
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In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-chloro-6-fluoro-3-methoxytoluene in carbon tetrachloride under an inert atmosphere.
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Add N-bromosuccinimide (1.0-1.2 equivalents) and a catalytic amount of AIBN or benzoyl peroxide to the solution.
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Heat the reaction mixture to reflux (approximately 77°C for carbon tetrachloride) and irradiate with a UV lamp or a high-intensity incandescent light bulb to initiate the reaction.
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Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within a few hours.
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Once the starting material is consumed, cool the reaction mixture to room temperature.
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Filter off the succinimide byproduct and wash the solid with a small amount of cold carbon tetrachloride.
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Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
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Remove the solvent under reduced pressure to yield the crude 2-Chloro-6-fluoro-3-methoxybenzyl bromide.
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The crude product can be further purified by recrystallization or column chromatography on silica gel.
Spectroscopic Data
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¹H NMR: The proton NMR spectrum is expected to show a characteristic singlet for the benzylic protons (CH₂Br) in the region of 4.5-4.8 ppm. The aromatic protons will appear as multiplets in the aromatic region (6.8-7.5 ppm), with their chemical shifts and coupling constants influenced by the chlorine, fluorine, and methoxy substituents. A singlet for the methoxy protons (OCH₃) is expected around 3.8-4.0 ppm.
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¹³C NMR: The carbon NMR spectrum will show a signal for the benzylic carbon (CH₂Br) around 30-35 ppm. The aromatic carbons will appear in the range of 110-160 ppm, with the carbon attached to the fluorine atom showing a large coupling constant (¹JC-F). The methoxy carbon will resonate around 55-60 ppm.
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IR Spectroscopy: The infrared spectrum will exhibit characteristic C-H stretching vibrations for the aromatic ring and the CH₂ and CH₃ groups. Strong C-O stretching for the methoxy group will be present around 1250 cm⁻¹ and 1050 cm⁻¹. The C-Br stretching vibration is expected in the fingerprint region, typically around 600-700 cm⁻¹.
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Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak with an intensity ratio of approximately 1:1 due to the presence of the bromine atom and a 3:1 ratio for the chlorine atom. Fragmentation will likely involve the loss of the bromine atom to form a stable benzylic carbocation. Predicted mass spectral data includes [M+H]⁺ at m/z 252.94257.[2]
Reactivity and Applications in Drug Discovery
Benzyl bromides are potent alkylating agents and are widely used in organic synthesis to introduce a benzyl group onto various nucleophiles, including alcohols, phenols, amines, and thiols. The reactivity of 2-Chloro-6-fluoro-3-methoxybenzyl bromide is further modulated by the electronic effects of the ring substituents.
The primary application of this and similar substituted benzyl bromides is in the field of medicinal chemistry. The introduction of the 2-chloro-6-fluoro-3-methoxybenzyl moiety can be a key step in the synthesis of complex drug molecules. This structural motif can influence the pharmacological properties of a compound, such as its binding affinity to a biological target, its metabolic stability, and its pharmacokinetic profile.
A notable example of the importance of a structurally related compound is the use of 3-chloro-2-fluorobenzyl bromide in the synthesis of the HIV integrase inhibitor, elvitegravir.[5] This highlights the potential of halogenated benzyl halides as key intermediates in the development of novel therapeutics.
Safety and Handling
2-Chloro-6-fluoro-3-methoxybenzyl bromide is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is classified as causing severe skin burns and eye damage.[6] Personal protective equipment, including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times. In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention. Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.
Conclusion
2-Chloro-6-fluoro-3-methoxybenzyl bromide is a specialized chemical intermediate with significant potential in organic synthesis, particularly for the development of new pharmaceutical agents. Its unique combination of functional groups provides a versatile platform for the construction of complex molecular architectures. A thorough understanding of its synthesis, reactivity, and handling is crucial for its effective and safe utilization in a research and development setting.
References
- 1. 2-Chloro-6-fluoro-3-methoxybenzyl bromide | 886499-54-3 [sigmaaldrich.com]
- 2. PubChemLite - 2-chloro-6-fluoro-3-methoxybenzyl bromide (C8H7BrClFO) [pubchemlite.lcsb.uni.lu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. benchchem.com [benchchem.com]
